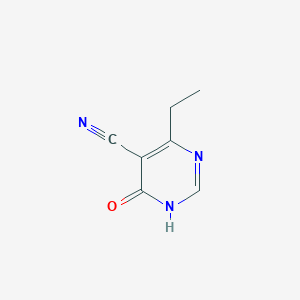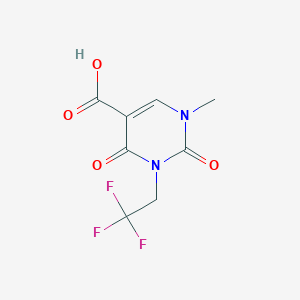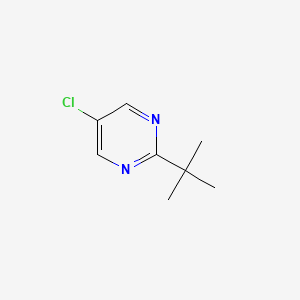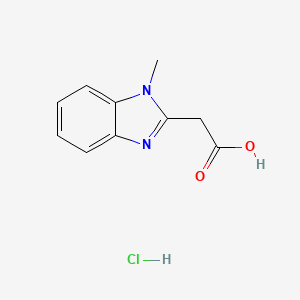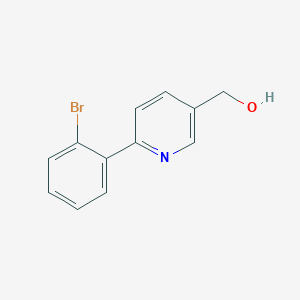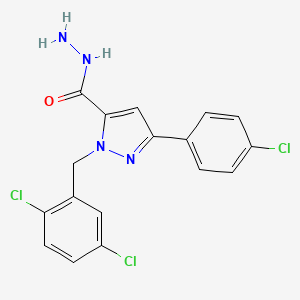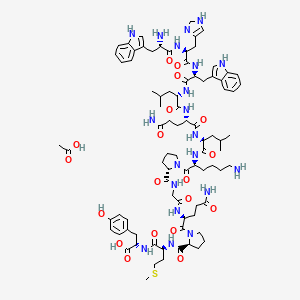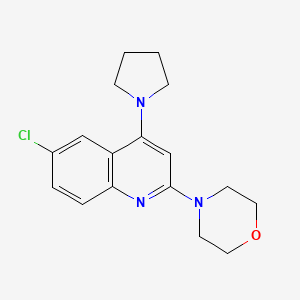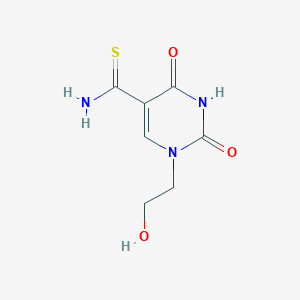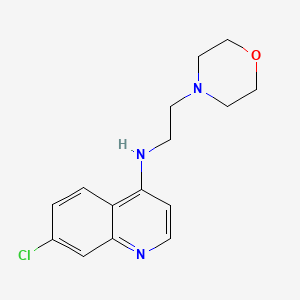
7-chloro-N-(2-morpholinoethyl)quinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-chloro-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine typically involves multiple steps. One common method starts with the reaction of 4,7-dichloroquinoline with thiosemicarbazide to form 2-(7-chloroquinolin-4-yl)hydrazinecarbothioamide . This intermediate is then reacted with 2-(morpholin-4-yl)ethylamine under reflux conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
7-chloro-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7-position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction under specific conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve solvents like ethanol or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted quinoline derivatives.
Oxidation Reactions: Products include quinoline N-oxides.
Reduction Reactions: Products include reduced quinoline derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antimalarial activities.
作用機序
The mechanism of action of 7-chloro-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine involves its interaction with various molecular targets. In antimicrobial applications, it is believed to interfere with the DNA replication process of microorganisms. In anticancer applications, it may inhibit specific enzymes or signaling pathways critical for cancer cell proliferation and survival .
類似化合物との比較
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline N-oxides: Compounds with an oxidized quinoline ring, showing different biological activities.
Morpholine Derivatives: Compounds containing the morpholine ring, used in various medicinal applications.
Uniqueness
7-chloro-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine is unique due to its combination of the quinoline and morpholine moieties, which confer distinct biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry research .
特性
分子式 |
C15H18ClN3O |
|---|---|
分子量 |
291.77 g/mol |
IUPAC名 |
7-chloro-N-(2-morpholin-4-ylethyl)quinolin-4-amine |
InChI |
InChI=1S/C15H18ClN3O/c16-12-1-2-13-14(3-4-17-15(13)11-12)18-5-6-19-7-9-20-10-8-19/h1-4,11H,5-10H2,(H,17,18) |
InChIキー |
YWSYGJGUZGAYSR-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCNC2=C3C=CC(=CC3=NC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


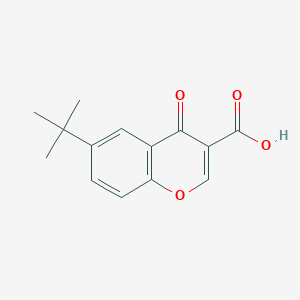
![7-(3-Bromophenyl)-5-azaspiro[2.4]heptane](/img/structure/B14864645.png)
